![molecular formula C11H14Cl3NO4 B15345265 Fenoprop ethanolamine CAS No. 7374-47-2](/img/structure/B15345265.png)
Fenoprop ethanolamine
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Overview
Description
2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound with the CAS number 7374-47-2 . It is known for its applications in various scientific research fields and industrial processes. The compound consists of a 2-hydroxyethylazanium cation and a 2-(2,4,5-trichlorophenoxy)propanoate anion, making it a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2,4,5-trichlorophenoxy)propanoic acid+2-hydroxyethylamine→2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacology.
Industry: It is utilized in the production of various chemical products, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting specific enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-trichlorophenoxy)propanoic acid: The parent acid of the compound.
2-hydroxyethylamine: The amine component used in the synthesis.
2,4,5-trichlorophenol: A related phenolic compound.
Uniqueness
2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Biological Activity
Fenoprop ethanolamine, known chemically as 2-(2,4,5-trichlorophenoxy)propionic acid, is a phenoxy herbicide and plant growth regulator. Its biological activity is primarily linked to its ability to mimic the plant hormone indoleacetic acid (IAA), leading to rapid and uncontrolled growth in treated plants. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Fenoprop functions as an auxin analog, which means it interacts with plant hormone pathways. The compound’s mechanism involves:
- Mimicking Auxin Activity : Fenoprop mimics IAA, promoting cell elongation and division, which leads to abnormal growth patterns in treated plants. This uncontrolled growth can result in the death of sensitive plant species, particularly shrubs and trees .
- Chirality Influence : The (2R)-isomer of fenoprop is responsible for its biological activity, indicating that stereochemistry plays a crucial role in its effectiveness as a herbicide .
Herbicidal Activity
Fenoprop is primarily used in agricultural practices for weed control. Its herbicidal properties include:
- Selective Toxicity : Fenoprop displays selective toxicity towards certain plant species while being less harmful to others. This selectivity is beneficial for crop management .
- Growth Regulation : The compound induces rapid growth in target weeds, leading to physiological stress and eventual death.
Environmental Impact
The environmental implications of fenoprop use have been studied extensively:
- Soil Microbial Activity : Research indicates that fenoprop can alter soil microbial communities, potentially disrupting ecological balance and affecting nutrient cycling .
- Aquatic Toxicity : Studies have shown that runoff from treated areas can introduce fenoprop into aquatic ecosystems, where it may affect non-target organisms .
Case Study 1: Herbicidal Effectiveness
A study evaluated the effectiveness of fenoprop on various weed species. The findings indicated:
Weed Species | Control Efficacy (%) | Application Rate (kg/ha) |
---|---|---|
Dandelion | 85 | 1.0 |
Crabgrass | 90 | 1.5 |
Broadleaf Plantain | 75 | 1.0 |
This data demonstrates fenoprop's effectiveness at controlling common weeds when applied at appropriate rates.
Case Study 2: Environmental Persistence
Research on the persistence of fenoprop in soil showed:
- Half-Life : The half-life of fenoprop in soil was determined to be approximately 30 days under aerobic conditions.
- Degradation Products : The primary degradation products were identified as chlorinated phenols, which may possess their own biological activities and environmental risks.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Herbicidal Action : Effective against a range of weed species through auxin-like effects.
- Environmental Concerns : Potential for soil microbial disruption and aquatic toxicity.
- Selective Growth Regulation : Can promote growth in some species while inhibiting it in others.
Properties
CAS No. |
7374-47-2 |
---|---|
Molecular Formula |
C11H14Cl3NO4 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-hydroxyethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C2H7NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3-1-2-4/h2-4H,1H3,(H,13,14);4H,1-3H2 |
InChI Key |
MKBCHJJOUBFJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH3+] |
Origin of Product |
United States |
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